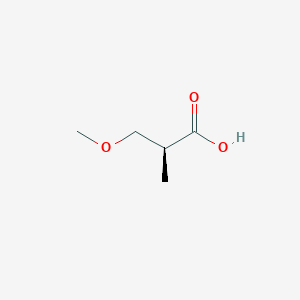

(2S)-3-methoxy-2-methylpropanoic acid

Descripción general

Descripción

“(2S)-3-methoxy-2-methylpropanoic acid” is a chemical compound with the CAS number 1315000-09-9 . It is used for research purposes .

Physical And Chemical Properties Analysis

The boiling point of “(2S)-3-methoxy-2-methylpropanoic acid” is not specified in the search results . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Solvent Suitability and Phase Behavior

Solvent Applications : (2S)-3-methoxy-2-methylpropanoic acid, also known as 2-methoxy-2-methylpropane, has been assessed for its solvent suitability in various industrial applications. Studies have examined its behavior in liquid-liquid equilibrium (LLE) measurements, particularly in combinations with substances like furfural, acetic acid, and water. This research provides valuable insights into its potential as an industrial solvent (Männistö et al., 2016).

Phase Equilibrium Studies : Extensive studies have been conducted on the phase equilibria of 2-methoxy-2-methylpropane in various ternary systems. These include combinations with m-cresol, water, phenol, and other organic compounds. Such research is crucial for understanding the extraction efficiency and phase behavior of 2-methoxy-2-methylpropane in different environments, which is essential for its application in chemical processing and separation technologies (Luo et al., 2015).

Chemical Reactions and Synthesis

Chemical Reaction Kinetics : The compound has been studied in the context of one-electron oxidation reactions. Investigations into the kinetics and mechanism of these reactions contribute to a deeper understanding of its chemical behavior, which is important for its potential use in synthetic chemistry and material science (Bietti & Capone, 2008).

Carbohydrate Synthesis : Research has explored the use of 2-methoxy-2-methylpropanoic acid in the stereoselective aldol reaction for synthesizing carbohydrates such as L-cladinose. This showcases its utility in complex organic synthesis, contributing to the development of new synthetic routes in pharmaceuticals and biochemistry (Montgomery et al., 1990).

Environmental and Analytical Applications

- Microcystin Analysis : In the field of environmental science, the compound has been used in the analysis of microcystins, a family of toxins produced by cyanobacteria. The oxidation of microcystins with periodate-permanganate yields a product that is analyzable by high-performance liquid chromatography, demonstrating the compound's role in environmental monitoring and public health (Wu et al., 2009).

Safety And Hazards

“(2S)-3-methoxy-2-methylpropanoic acid” should be handled with care. It is recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . More detailed safety and hazard information can be found in the search results .

Propiedades

IUPAC Name |

(2S)-3-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRULJUIQOAJPM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-methoxy-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)